Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)
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Overview
Description
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is a complex organic compound with the molecular formula C35H36N2O6S2 It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge and substituted with phenylmethyl groups and sulphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) typically involves the reaction of naphthalene, benzyl alcohol, sulphuric acid, formaldehyde, and ammonia. The process begins with the sulphonation of naphthalene to introduce sulphonate groups. This is followed by the reaction with benzyl alcohol and formaldehyde to form the methylene bridge and phenylmethyl groups. Finally, the compound is neutralized with ammonia to form the diammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but optimized for higher yields and purity. The process involves precise control of temperature, pH, and reaction time to ensure the desired product is obtained efficiently. The use of continuous reactors and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-1-sulphonate): Similar structure but with sulphonate groups at different positions.
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-3-sulphonate): Another positional isomer with sulphonate groups at the 3-position.
Uniqueness
Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where precise control over chemical properties is required .
Properties
CAS No. |
84852-41-5 |
---|---|
Molecular Formula |
C35H38N2O6S2 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
diazanium;1-benzyl-1-[(1-benzyl-2-sulfonato-8aH-naphthalen-1-yl)methyl]-8aH-naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H32O6S2.2H3N/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41;;/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41);2*1H3 |
InChI Key |
IXSLROFNESNUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)[O-])CC4(C5C=CC=CC5=CC=C4S(=O)(=O)[O-])CC6=CC=CC=C6.[NH4+].[NH4+] |
Origin of Product |
United States |
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